molecular formula C18H19NO B14284688 1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one CAS No. 137596-54-4

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one

Cat. No.: B14284688
CAS No.: 137596-54-4
M. Wt: 265.3 g/mol
InChI Key: AMIFHWXRNPSAOO-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one is an organic compound that features a phenyl group, a cyclopropyl group, and an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one typically involves the reaction of 1-phenylcyclopropylamine with 1-phenyl-1-propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenyl-1-propanone: Shares a similar backbone but lacks the cyclopropyl group.

    3-[(1-phenylethyl)amino]propan-1-ol: Similar structure with an additional hydroxyl group.

    3-(dimethylamino)-1-phenyl-1-propanol: Contains a dimethylamino group instead of the cyclopropyl group.

Uniqueness

1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one is unique due to the presence of both a phenyl and a cyclopropyl group, which confer distinct chemical and physical properties

Properties

CAS No.

137596-54-4

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one

InChI

InChI=1S/C18H19NO/c20-17(15-7-3-1-4-8-15)11-14-19-18(12-13-18)16-9-5-2-6-10-16/h1-10,19H,11-14H2

InChI Key

AMIFHWXRNPSAOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)NCCC(=O)C3=CC=CC=C3

Origin of Product

United States

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